molecular formula C11H13ClN4O B14891817 6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine

6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B14891817
M. Wt: 252.70 g/mol
InChI Key: NJJDSNNZGAATLX-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that features a pyrazolo[3,4-b]pyrazine core with a chloro and methyl substituent, as well as a tetrahydro-2H-pyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine typically involves the formation of the pyrazolo[3,4-b]pyrazine core followed by the introduction of the chloro, methyl, and tetrahydro-2H-pyran-2-yl substituents. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of Substituents: The chloro and methyl groups can be introduced via halogenation and alkylation reactions, respectively. The tetrahydro-2H-pyran-2-yl group can be added through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the chloro group.

Scientific Research Applications

6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Material Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine is unique due to its specific substitution pattern and the presence of the tetrahydro-2H-pyran-2-yl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H13ClN4O

Molecular Weight

252.70 g/mol

IUPAC Name

6-chloro-5-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C11H13ClN4O/c1-7-10(12)15-11-8(14-7)6-13-16(11)9-4-2-3-5-17-9/h6,9H,2-5H2,1H3

InChI Key

NJJDSNNZGAATLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=NN2C3CCCCO3)Cl

Origin of Product

United States

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